molecular formula C20H42N6O6 B8020440 Lysyllysyllysine acetate CAS No. 1373504-53-0

Lysyllysyllysine acetate

Cat. No.: B8020440
CAS No.: 1373504-53-0
M. Wt: 462.6 g/mol
InChI Key: DUJSPRLXUGAUJO-WDTSGDEMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysyllysyllysine acetate typically involves the condensation of lysine residues. The process includes the protection of amino groups, coupling reactions, and deprotection steps. The reaction conditions often involve the use of protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino groups during the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The choice of method depends on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Lysyllysyllysine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Lysyllysyllysine acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lysyllysyllysine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. This interaction can lead to various biological effects, such as inhibition of tumor growth and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to lysyllysyllysine acetate include:

Uniqueness

This compound is unique due to its specific acetate form, which may offer distinct solubility and stability properties compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N6O4.C2H4O2/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21;1-2(3)4/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28);1H3,(H,3,4)/t13-,14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJSPRLXUGAUJO-WDTSGDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79360-13-7
Record name Lysyllysyllysine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSYLLYSYLLYSINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0ZTT92AH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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